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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the transient knockdown of ADAM12 gene

expression in mammalian cells using siRNA and Lipofectamine RNAiMAX transfection reagent.

Additionally, it outlines key signaling pathways associated with ADAM12 function.

Introduction
A Disintegrin and Metalloproteinase 12 (ADAM12) is a member of the ADAM family of

transmembrane proteins with roles in proteolytic ectodomain shedding and cell adhesion.[1]

Elevated expression of ADAM12 has been linked to the progression of various cancers by

promoting cell proliferation, migration, invasion, and angiogenesis.[1][2][3] Consequently,

ADAM12 is a promising therapeutic target for cancer and other diseases. RNA interference

(RNAi) using small interfering RNA (siRNA) is a powerful tool to study the functional roles of

genes like ADAM12 by transiently silencing their expression. Lipofectamine RNAiMAX is a

proprietary formulation designed for the efficient transfection of siRNA into a wide range of

eukaryotic cells with high efficiency and minimal cytotoxicity.[4][5][6]
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Quantitative Data Summary
Successful siRNA-mediated gene knockdown requires careful optimization of experimental

conditions. The following tables provide recommended starting concentrations and volumes for

ADAM12 siRNA transfection using Lipofectamine RNAiMAX in various cell culture plate

formats. Optimization is recommended for each cell line and siRNA sequence.

Table 1: Reagent and Cell Number Guidelines for ADAM12 siRNA Transfection (per well)

Culture
Vessel

Surface
Area

Plating
Medium
Volume

siRNA
(pmol)

siRNA
(Final
Conc.)

Lipofecta
mine
RNAiMAX

Opti-MEM
I Medium

96-well 0.3 cm² 100 µL 0.6 - 3 10 - 50 nM 0.1 - 0.3 µL 2 x 10 µL

24-well 2 cm² 500 µL 3 - 15 10 - 50 nM 0.5 - 1.5 µL 2 x 50 µL

12-well 4 cm² 1 mL 6 - 30 10 - 50 nM 1 - 3 µL 2 x 100 µL

6-well 9.5 cm² 2 mL 12 - 60 10 - 50 nM 2 - 6 µL 2 x 250 µL

Note: The optimal siRNA concentration may vary depending on the efficiency of the siRNA

duplex and the target gene's expression level. A good starting point is a final concentration of

10-25 nM.[4][7]

Experimental Protocols
This section details a forward transfection protocol, where cells are plated a day before

transfection.

Materials
Mammalian cells expressing ADAM12

Complete cell culture medium (with serum, without antibiotics)

ADAM12 siRNA and a negative control siRNA (e.g., scrambled sequence)

Lipofectamine RNAiMAX Transfection Reagent (Thermo Fisher Scientific)
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Opti-MEM I Reduced Serum Medium (Thermo Fisher Scientific)[4][5]

Sterile microcentrifuge tubes and cell culture plates

RNase-free water and pipette tips[8]

Protocol: Forward Transfection
Cell Seeding:

The day before transfection, seed cells in complete culture medium without antibiotics at a

density that will result in 30-50% confluency at the time of transfection.[6][9] The optimal

cell density will depend on the cell line's growth rate.

Preparation of siRNA-Lipofectamine RNAiMAX Complexes (per well of a 24-well plate):

Important: Gently mix the Lipofectamine RNAiMAX before use.[4] Do not vortex.

In a sterile microcentrifuge tube (Tube A), dilute 6 pmol of ADAM12 siRNA in 50 µL of Opti-

MEM I Reduced Serum Medium. Mix gently.[4]

In a separate sterile microcentrifuge tube (Tube B), dilute 1 µL of Lipofectamine RNAiMAX

in 50 µL of Opti-MEM I Reduced Serum Medium. Mix gently and incubate for 5 minutes at

room temperature.[4][10]

Combine the diluted siRNA (from Tube A) with the diluted Lipofectamine RNAiMAX (from

Tube B). Mix gently by pipetting up and down.

Incubate the mixture for 10-20 minutes at room temperature to allow the formation of

siRNA-lipid complexes.[4][5]

Transfection:

Carefully add the 100 µL of the siRNA-Lipofectamine RNAiMAX complex to each well

containing cells and medium.

Gently rock the plate back and forth to ensure even distribution of the complexes.[9]
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Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time

will depend on the cell line and the stability of the ADAM12 protein.

Post-Transfection Analysis:

After the incubation period, harvest the cells to assess the efficiency of ADAM12

knockdown.

Gene expression can be analyzed at the mRNA level using quantitative real-time PCR

(qRT-PCR) or at the protein level using Western blotting.

Optimization and Troubleshooting
Low Knockdown Efficiency:

Optimize the concentration of siRNA and Lipofectamine RNAiMAX.[4][5] Test a range of

siRNA concentrations (e.g., 1-50 nM).[4]

Ensure the quality of the siRNA is high.[11]

Verify the expression of ADAM12 in the chosen cell line.

Increase the incubation time post-transfection.

High Cell Toxicity:

Reduce the concentration of siRNA and/or Lipofectamine RNAiMAX.[11]

Ensure that antibiotics are not present during transfection, as they can cause cell death.[4]

[5][11]

Use healthy, low-passage number cells (ideally less than 20-30 passages).[11]

Ensure cells are not overly confluent at the time of transfection. A confluency of 60-80%

may be optimal for some cell lines.[11][12]
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Day 1: Cell Seeding

Day 2: Transfection

Day 3-4: Analysis

Seed cells in antibiotic-free medium to achieve 30-50% confluency

Dilute ADAM12 siRNA in Opti-MEM

Dilute Lipofectamine RNAiMAX in Opti-MEM

Combine diluted siRNA and lipid; incubate 10-20 min

Add complexes to cells

Incubate cells for 24-72 hours

Harvest cells

Analyze ADAM12 knockdown (qRT-PCR, Western Blot)

Click to download full resolution via product page

Caption: Workflow for ADAM12 siRNA knockdown using Lipofectamine RNAiMAX.
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Caption: Simplified signaling pathways involving ADAM12.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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BenchChem
Our mission is to be the trusted global source of
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and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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